cis-3-Amino-1-methyl-cyclohexanol hydrochloride
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Overview
Description
cis-3-Amino-1-methyl-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a white solid that is often used in various scientific research applications. The compound is known for its unique structural properties, which include an amino group and a hydroxyl group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methyl-cyclohexanol hydrochloride typically involves the reduction of β-enaminoketones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. This reaction yields β-enaminoketones, which are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to produce cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-methyl-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to modify the amino group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can produce various amino alcohol derivatives.
Scientific Research Applications
cis-3-Amino-1-methyl-cyclohexanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various compounds
Mechanism of Action
The mechanism of action of cis-3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- cis-4-Amino-cyclohexanol hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- trans-4-Aminocyclohexanol
Comparison: cis-3-Amino-1-methyl-cyclohexanol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the cyclohexane ring. This configuration can influence its reactivity and interactions compared to similar compounds. For instance, cis-4-Amino-cyclohexanol hydrochloride has the amino group at a different position, which can lead to different chemical and biological properties .
Properties
IUPAC Name |
(1S,3R)-3-amino-1-methylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAPWIUOHGULIJ-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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